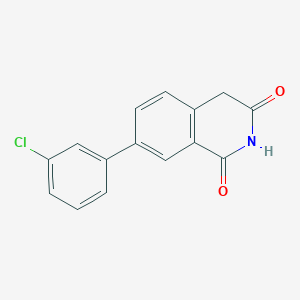
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid, more commonly known as MDP2P, is an organic compound used in the synthesis of various drugs, including ecstasy and methamphetamine. MDP2P is a precursor of the drug MDMA (ecstasy) and has been used in the illicit manufacture of the drug. It is also used in the synthesis of the drug methamphetamine. MDP2P is a versatile compound which can be used in a variety of laboratory experiments and applications.
Wirkmechanismus
MDP2P acts as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In the synthesis of MDMA, MDP2P is converted to MDMA by a series of chemical reactions. In the synthesis of methamphetamine, MDP2P is converted to methamphetamine by a series of chemical reactions. The mechanism of action of MDP2P in the synthesis of these drugs is not fully understood.
Biochemical and Physiological Effects
MDP2P has not been studied for its biochemical and physiological effects. However, it is known that MDP2P is a precursor in the synthesis of various drugs, including MDMA and methamphetamine. The biochemical and physiological effects of these drugs are well-known and can vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
MDP2P has several advantages for lab experiments. It is a versatile compound which can be used in a variety of laboratory experiments and applications. It is also a relatively inexpensive and easily obtainable compound. However, MDP2P has some limitations for lab experiments. It is a volatile compound which can be hazardous to handle. It is also a precursor of the drug MDMA and has been used in the illicit manufacture of the drug.
Zukünftige Richtungen
MDP2P has a wide range of potential future applications. It can be used in the synthesis of new compounds for medicinal and pharmacological research. It can also be used in the synthesis of new drugs for therapeutic and recreational purposes. Additionally, further research on the biochemical and physiological effects of MDP2P could be conducted to better understand its mechanism of action. Finally, further research on the safety and efficacy of MDP2P in lab experiments could be conducted to assess its potential risks and benefits.
Synthesemethoden
MDP2P can be synthesized using a variety of methods. The most common method is the reductive amination of safrole or isosafrole, which is a precursor of MDP2P. This method involves the reaction of safrole or isosafrole with ammonia and a reducing agent, such as sodium cyanoborohydride, to form MDP2P. Another method involves the reaction of safrole or isosafrole with an amine, such as methylamine, and a reducing agent, such as sodium borohydride, to form MDP2P. This method is more efficient than the reductive amination method but is more difficult to implement.
Wissenschaftliche Forschungsanwendungen
MDP2P has a wide range of scientific research applications. It is used in the synthesis of various drugs, including MDMA and methamphetamine. It is also used in the synthesis of other drugs, such as amphetamine, methylphenidate, and phenethylamines. MDP2P has been used in the synthesis of various drugs for therapeutic purposes, such as antidepressants, anxiolytics, and antipsychotics. It has also been used in the synthesis of various drugs for recreational purposes, such as MDMA and methamphetamine. MDP2P has also been used in the synthesis of various drugs for research purposes, such as the synthesis of new compounds for medicinal and pharmacological research.
Eigenschaften
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGRYNDQOROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)





![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

